9H-Fluorene-2,7-dicarbonyl dichloride
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Overview
Description
9H-Fluorene-2,7-dicarbonyl dichloride: is a chemical compound with the molecular formula C15H8Cl2O2. It is derived from fluorene, a polycyclic aromatic hydrocarbon, and contains two carbonyl chloride groups at the 2 and 7 positions of the fluorene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2,7-dicarbonyl dichloride typically involves the chlorination of 9H-Fluorene-2,7-dicarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the carboxylic acid groups to carbonyl chloride groups .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 9H-Fluorene-2,7-dicarbonyl dichloride can undergo nucleophilic substitution reactions where the carbonyl chloride groups are replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form 9H-Fluorene-2,7-dicarboxylic acid in the presence of water or aqueous bases.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines or hydroxylamines, to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under mild to moderate conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.
Condensation: Reagents like hydrazines or hydroxylamines are used under controlled conditions to form specific derivatives.
Major Products:
Substitution Reactions: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 9H-Fluorene-2,7-dicarboxylic acid.
Condensation Reactions: Formation of hydrazones or oximes.
Scientific Research Applications
Chemistry: 9H-Fluorene-2,7-dicarbonyl dichloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of polymers, dyes, and pharmaceuticals .
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.
Medicine: The compound is explored for its potential use in drug development. Its derivatives are investigated for their biological activities and therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of 9H-Fluorene-2,7-dicarbonyl dichloride involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
9H-Fluorene-2,7-dicarboxylic acid: The parent compound from which 9H-Fluorene-2,7-dicarbonyl dichloride is derived.
9H-Fluorene-2,7-diboronic acid: A compound with boronic acid groups instead of carbonyl chloride groups.
9H-Fluorene-2,7-disulfonic acid: A compound with sulfonic acid groups at the 2 and 7 positions.
Uniqueness: this compound is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to form covalent bonds with a wide range of nucleophiles allows for the creation of diverse derivatives and modifications .
Properties
CAS No. |
53533-21-4 |
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Molecular Formula |
C15H8Cl2O2 |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
9H-fluorene-2,7-dicarbonyl chloride |
InChI |
InChI=1S/C15H8Cl2O2/c16-14(18)8-1-3-12-10(5-8)7-11-6-9(15(17)19)2-4-13(11)12/h1-6H,7H2 |
InChI Key |
AHUQIJHXZWVRQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)Cl)C3=C1C=C(C=C3)C(=O)Cl |
Origin of Product |
United States |
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